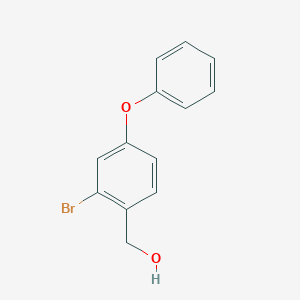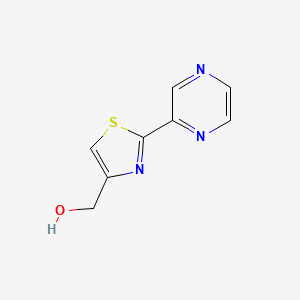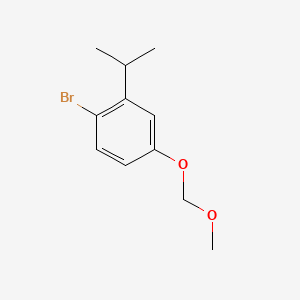
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with a 3-methyl group and a 4-nitrophenoxy substituent, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.
Introduction of the 3-Methyl Group: This step may involve alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the 4-Nitrophenoxy Group: This can be accomplished through nucleophilic aromatic substitution reactions, where a nitrophenol derivative reacts with the quinazolinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction of Nitro Group: 3-Methyl-6-(4-aminophenoxy)quinazolin-4(3H)-one.
Reduction of Quinazolinone Core: 3-Methyl-6-(4-nitrophenoxy)dihydroquinazolin-4(3H)-one.
Substitution Reactions: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the nitrophenoxy group may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-Methylquinazolin-4(3H)-one: Lacks the nitrophenoxy group, which may result in different biological activities.
6-(4-Nitrophenoxy)quinazolin-4(3H)-one: Lacks the 3-methyl group, which may affect its chemical reactivity and biological properties.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a reference for understanding the effects of various substituents.
Uniqueness
3-Methyl-6-(4-nitrophenoxy)quinazolin-4(3H)-one is unique due to the presence of both the 3-methyl and 4-nitrophenoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C15H11N3O4 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC 名称 |
3-methyl-6-(4-nitrophenoxy)quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O4/c1-17-9-16-14-7-6-12(8-13(14)15(17)19)22-11-4-2-10(3-5-11)18(20)21/h2-9H,1H3 |
InChI 键 |
KSDDWLSVBZNWSO-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13897531.png)


![5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B13897538.png)
![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)
![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)




![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)


![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)
